(3E)-1,5-Dimethyl-3-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one
Description
The compound “(3E)-1,5-Dimethyl-3-(2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one” is a structurally complex heterocyclic molecule featuring:
- Indol-2-one core: A bicyclic structure with a ketone group, commonly associated with bioactivity in kinase inhibitors and anticancer agents.
- Triazino[5,6-B]indole moiety: A fused tricyclic system combining triazine and indole rings, known for modulating enzyme activity (e.g., carbonic anhydrase inhibition) and antitumor properties .
- Hydrazin-ylidene substituent: A hydrazone linker (E-configuration at C3) that enhances molecular rigidity and binding affinity to biological targets .
- 1,5-Dimethyl groups: These substituents likely influence solubility and metabolic stability.
This compound’s design leverages the pharmacological relevance of triazine-indole hybrids and hydrazone-based scaffolds, which are prominent in drug discovery for their anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1,5-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-yldiazenyl)indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c1-10-7-8-14-12(9-10)16(18(27)26(14)2)23-25-19-21-17-15(22-24-19)11-5-3-4-6-13(11)20-17/h3-9,27H,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGRFJFTFLQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC3=NC4=C(C5=CC=CC=C5N4)N=N3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules based on evidence from literature (Table 1).
Key Observations :
Structural Similarities: The target compound shares the triazinoindole core with 3E2 , but differs in substituents (dimethyl vs. thioacetate). Both the target compound and 1,3,4-thiadiazole/thiazole derivatives () incorporate nitrogen-rich heterocycles linked to bioactive aryl groups, which are critical for antitumor activity .
Biological Activity: Thiadiazole and thiazole derivatives (e.g., 9b and 12a) exhibit potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range . Their efficacy is attributed to electron-withdrawing substituents and planar heterocyclic systems enhancing DNA intercalation or enzyme inhibition. The target compound’s hydrazin-ylidene group may similarly improve binding to cellular targets, though activity data are unavailable in the provided evidence.
Synthetic Routes :
- Hydrazone-linked compounds (e.g., ’s Compound 8) are typically synthesized via condensation of hydrazides with carbonyl precursors under acidic conditions . The target compound likely follows analogous steps, given its hydrazin-ylidene moiety.
Structure-Activity Relationships (SAR) :
- Substituent position and electronic properties significantly impact bioactivity. For example, electron-deficient thiadiazole rings in 9b enhance cytotoxicity compared to bulkier analogs .
- The dimethyl groups in the target compound may reduce metabolic degradation, a hypothesis supported by studies on methylated indole derivatives .
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